molecular formula C14H23NO4 B6596779 rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate CAS No. 913744-63-5

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate

Cat. No.: B6596779
CAS No.: 913744-63-5
M. Wt: 269.34 g/mol
InChI Key: UJFBKQAYFROGQA-WDEREUQCSA-N
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Description

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structural features, including a cyclopropyl group attached to the pyrrolidine ring, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate
  • rac-1-tert-butyl 3-methyl 4-(4-chloro-pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Uniqueness

rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4S)-4-cyclopropylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-10(9-5-6-9)11(8-15)12(16)18-4/h9-11H,5-8H2,1-4H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFBKQAYFROGQA-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913744-63-5
Record name rac-1-tert-butyl 3-methyl (3R,4R)-4-cyclopropylpyrrolidine-1,3-dicarboxylate
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